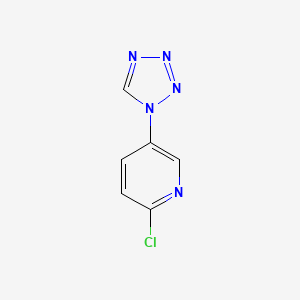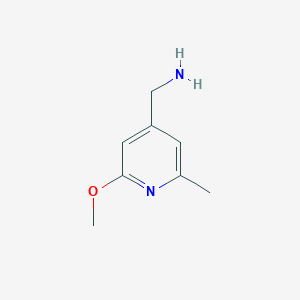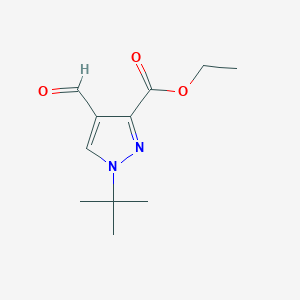
1-乙基-3-(吡啶-2-基)-1H-吡唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide, more commonly known as EPC, is a small organic molecule that has been studied extensively over the past few decades due to its potential applications in various scientific fields. It is a derivative of pyrazole, a five-membered heterocyclic compound with a nitrogen atom in its ring structure. EPC is a colorless, water-soluble compound with a molecular weight of 162.21 g/mol. It is a versatile compound that has been used in a number of scientific applications, including as a potent inhibitor of enzymes involved in the biosynthesis of fatty acids, as a fluorescent dye for biological imaging, and as a potential therapeutic agent for various diseases.
科学研究应用
抗纤维化活性
该化合物已被研究用于治疗纤维化疾病的潜力。 新型衍生物在抑制细胞培养基中胶原蛋白和羟脯氨酸的表达方面显示出有希望的结果,表明其作为抗纤维化药物的潜力 .
抗菌特性
嘧啶衍生物与1-乙基-3-(吡啶-2-基)-1H-吡唑-5-甲酰胺结构相似,以其抗菌活性而闻名。 这表明该化合物可以探索用于对抗微生物感染 .
抗病毒应用
据报道,含有嘧啶和吡啶部分的化合物具有抗病毒特性。 这为1-乙基-3-(吡啶-2-基)-1H-吡唑-5-甲酰胺在抗病毒药物开发中的研究开辟了途径 .
抗肿瘤潜力
嘧啶核心通常与抗肿瘤活性相关。 1-乙基-3-(吡啶-2-基)-1H-吡唑-5-甲酰胺有可能用于合成具有癌症治疗应用的化合物 .
药理相互作用
由于其复杂的结构,该化合物可能与各种生物靶标相互作用,提供广泛的药理应用。 它可以作为设计具有多种治疗效果药物的关键支架 .
化学生物学
在化学生物学中,该化合物可用于构建具有潜在生物活性的新型杂环化合物的库,帮助发现新药 .
药物化学
作为药物化学中的特权结构,1-乙基-3-(吡啶-2-基)-1H-吡唑-5-甲酰胺可能在合成用于治疗应用的多种生物活性分子中发挥关键作用 .
药物发现
属性
IUPAC Name |
2-ethyl-5-pyridin-2-ylpyrazole-3-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-16-10(11(12)13)7-9(15-16)8-5-3-4-6-14-8/h3-7H,2H2,1H3,(H3,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADYDAOFSKWUEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=N2)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,6-Difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1490074.png)



![{[4-(Cyclopropyloxy)-3-thienyl]methyl}amine](/img/structure/B1490083.png)
![4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B1490084.png)

![5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine](/img/structure/B1490086.png)
![8-Chloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B1490087.png)



![{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1490091.png)